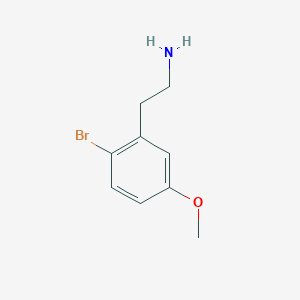
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Intermediate Reaction: The imine intermediate is then reacted with thiomorpholine in the presence of a reducing agent such as sodium borohydride to form the thiomorpholinoethyl derivative.
Conditions: Room temperature, under inert atmosphere.
Urea Formation:
Final Step: The thiomorpholinoethyl derivative is treated with an isocyanate reagent to form the final urea compound.
Conditions: Controlled temperature and pH, typically in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Intermediate:
Starting Materials: 5-Chloro-2-methoxyaniline and furan-2-carbaldehyde.
Reaction: The aniline derivative undergoes a condensation reaction with furan-2-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Conditions: Mild heating and stirring in an organic solvent like ethanol.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, room temperature.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines, in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological targets such as proteins or nucleic acids.
Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Binding Interactions: It likely forms hydrogen bonds, hydrophobic interactions, and van der Waals forces with its molecular targets, leading to inhibition or activation of biological functions.
Comparación Con Compuestos Similares
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the thiomorpholine moiety, which may affect its biological activity and solubility.
1-(5-Chloro-2-methoxyphenyl)-3-(2-thiomorpholinoethyl)urea: Does not contain the furan ring, potentially altering its interaction with biological targets.
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-morpholinoethyl)urea: Contains a morpholine ring instead of thiomorpholine, which may influence its pharmacokinetic properties.
Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the thiomorpholine ring, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-24-16-5-4-13(19)11-14(16)21-18(23)20-12-15(17-3-2-8-25-17)22-6-9-26-10-7-22/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBIWFYFOKAYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)


![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)
![3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide](/img/structure/B2474001.png)

![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)



![N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2474014.png)

![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)
